D-alpha-Methylbenzyl isothiocyanate
Overview
Description
D-alpha-Methylbenzyl isothiocyanate is a compound with the CAS Number 24277-44-9 . It has a molecular weight of 163.24 . This compound is an antioxidant that induces phase II enzyme activity and is also used as a chiral agent .
Synthesis Analysis
Isothiocyanates, including D-alpha-Methylbenzyl isothiocyanate, can be synthesized from alkyl and aryl amines. This process involves a tosyl chloride mediated decomposition of dithiocarbamate salts, which are generated in situ by treatment of amines with carbon disulfide and triethylamine . A more sustainable synthesis method has also been reported, which involves the use of benign solvents such as Cyrene™ or γ-butyrolactone (GBL) under moderate heating .Molecular Structure Analysis
The IUPAC name of D-alpha-Methylbenzyl isothiocyanate is [(1R)-1-isothiocyanatoethyl]benzene . The InChI code is 1S/C9H9NS/c1-8(10-7-11)9-5-3-2-4-6-9/h2-6,8H,1H3/t8-/m1/s1 .Chemical Reactions Analysis
While specific chemical reactions involving D-alpha-Methylbenzyl isothiocyanate are not mentioned in the search results, isothiocyanates in general are known to participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
D-alpha-Methylbenzyl isothiocyanate is a solid at room temperature . It has a boiling point of 246.4ºC at 760mmHg . The compound has a density of 1.06 and a flash point of 102.3ºC .Scientific Research Applications
Isothiocyanates are compounds derived from biologically inactive glucosinolates . They are produced by cruciferous vegetables such as broccoli, radishes, wasabi, and cauliflower as part of their defense mechanisms . Isothiocyanates have been studied in various scientific fields for their potential applications. Here are some of the fields and applications:
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Chemistry
- Isothiocyanates are synthesized in a “one-pot”, two-step procedure, in the presence of an organic base and carbon disulfide via dithiocarbamates .
- The synthesis of isothiocyanate derivatives from methyl, ethyl, benzyl, and tert-butyl esters of L- and D- natural amino acids (alanine, valine, leucine, isoleucine, phenylalanine, and lysine) as well as achiral glycine, with satisfactory yields (25–63%), high purity, and low racemization (er 99 > 1) has been reported .
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Food Science
- Isothiocyanates are abundant in Brassicaceae or Cruciferae crops such as broccoli, radish, and cabbage .
- In addition to application in food products, isothiocyanates can effectively prevent DNA damage and cancer caused by various carcinogens in the diet including polycyclic aromatic hydrocarbons, heterocyclic amines, and nitrosamines .
- Moreover, isothiocyanates have antioxidant, anti-inflammatory, and antibacterial properties .
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Sustainable Synthesis
- Isothiocyanates are typically prepared using amines and highly toxic reagents such as thiophosgene, its derivatives, or CS2 .
- A more sustainable synthesis method has been developed, which involves a multicomponent reaction (MCR) using isocyanides, elemental sulfur, and amines .
- This method allows isocyanides to be converted to isothiocyanates using sulfur and catalytic amounts of amine bases, especially DBU (down to 2 mol%) .
- The reaction was optimized in terms of sustainability, especially considering benign solvents such as Cyrene™ or γ-butyrolactone (GBL) under moderate heating (40 °C) .
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Biological Applications
- Isothiocyanates exhibit various biological characteristics, including antimicrobial, anti-inflammatory, and anticancer properties .
- They have attracted the attention of biologists and chemists due to their significance in synthetic chemistry, where they serve as valuable platforms for versatile transformations .
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Biochemistry
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Synthetic Chemistry
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Pharmacology
- Isothiocyanates are abundantly present in natural products and bioactive compounds .
- They have been reported to exhibit a wide range of pharmacological properties, including antioxidant , antimicrobial , antibacterial , anti-inflammatory , antifeedant , anticancer , antiproliferative , and enzyme-inhibitory effects against HIV .
- Notably, isothiocyanates are generated by members of the Brassica family and act as defense chemicals against herbivorous insects , bacteria , and fungi . Therefore, isothiocyanates can be used as agrochemicals .
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Agriculture
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Bioassays
- Isothiocyanates are important reagents in biochemistry .
- For example, fluorescein isothiocyanate (FITC), which is used in biological assays of DNA and proteins .
- Phenyl isothiocyanate is useful for sequencing amino acids in peptides (Edman degradation) . During this process, it reacts with the N-terminal amino group, and the amino-terminal residue is labeled and cleaved from the peptide as phenylthiohydantoin .
Safety And Hazards
properties
IUPAC Name |
[(1R)-1-isothiocyanatoethyl]benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NS/c1-8(10-7-11)9-5-3-2-4-6-9/h2-6,8H,1H3/t8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQCJPTVZIZVKEZ-MRVPVSSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)N=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401302495 | |
Record name | (R)-1-Phenylethyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401302495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
D-alpha-Methylbenzyl isothiocyanate | |
CAS RN |
24277-44-9 | |
Record name | (R)-1-Phenylethyl isothiocyanate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24277-44-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (R)-1-Phenylethyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401302495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (-)-alpha -Methylbenzyl isothiocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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